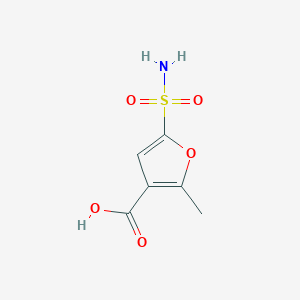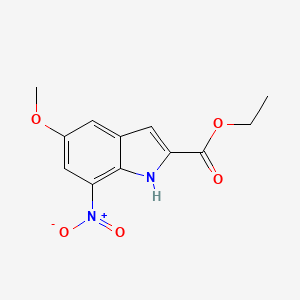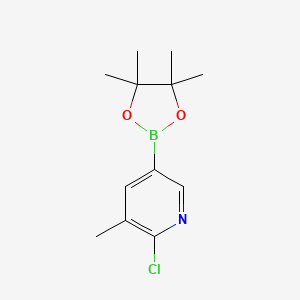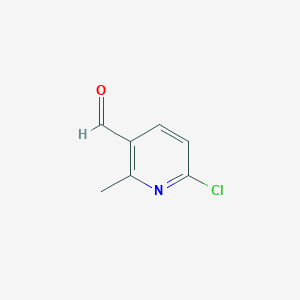
4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid
Descripción general
Descripción
4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid is a chemical compound with the molecular formula C12H12N2O3. It is known for its unique structure, which includes a quinazolinone core linked to a butanoic acid moiety. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Mecanismo De Acción
Biochemical Pathways
Without specific target information, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Quinazolinone derivatives have been reported to display variable inhibitory effects on the growth of certain bacterial and fungal strains , suggesting that they may interfere with essential biochemical pathways in these organisms.
Result of Action
Given the antimicrobial activity of related quinazolinone derivatives , it’s plausible that this compound may exert similar effects.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid . Detailed studies are needed to understand these influences.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid typically involves the reaction of anthranilic acid hydrazide with diethyl oxalate under microwave irradiation. This reaction leads to the formation of 3-amino-3,4-dihydroquinazolin-4-one, which is then acylated with succinic anhydride to yield the desired product .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can convert the quinazolinone core to its dihydro form.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinazolinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced during the reactions.
Aplicaciones Científicas De Investigación
4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Substituted-4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydrophthalazine-1,4-diones
- N-(4-oxo-3,4-dihydroquinazolin-3-yl)succinimide
Uniqueness
4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid is unique due to its specific structural features, which include a quinazolinone core linked to a butanoic acid moiety This structure imparts distinct chemical and biological properties, differentiating it from other similar compounds
Propiedades
IUPAC Name |
4-(4-oxo-3H-quinazolin-2-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-11(16)7-3-6-10-13-9-5-2-1-4-8(9)12(17)14-10/h1-2,4-5H,3,6-7H2,(H,15,16)(H,13,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUFDMAFCDCNMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40295034 | |
| Record name | 4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40295034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95494-51-2 | |
| Record name | 4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40295034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of conjugating 4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanoic acid with peptides in the context of antimicrobial activity?
A1: The research paper [] explores the synthesis and antimicrobial evaluation of compounds where this compound is linked to various peptides (VP, GVP, VGVP, and GVGVP). This conjugation strategy is based on the premise that combining the inherent biological activity of peptides with the potential antimicrobial properties of the quinazolinone moiety could lead to compounds with enhanced antimicrobial effects. The study investigates how the structure of both the peptide and the linker influences the resulting compound's activity against different bacterial strains. []
Q2: How does the study explore the structure-activity relationship (SAR) of these quinazolinone-peptide conjugates?
A2: The research delves into the SAR by systematically altering the length and composition of the peptide chain and examining the impact on antimicrobial activity. [] It also considers the influence of hydrophobicity and polarity, which are crucial factors affecting a compound's interaction with bacterial membranes and its overall efficacy. [] This approach helps determine which structural features contribute most significantly to antimicrobial potency and offers insights into designing more effective antimicrobial agents.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















